3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol
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Overview
Description
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound that features a combination of aromatic, ketone, and oxime functional groups
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can be achieved through a multi-step synthetic route. The initial step involves the preparation of 1-(4-methoxyphenyl)-1-ethanone, which can be synthesized via Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and signal transduction modulation .
Comparison with Similar Compounds
Similar compounds include:
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Shares the methoxyphenyl and ketone functional groups but lacks the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Contains a methoxyphenyl group and a hydroxyl group but differs in the overall structure and functional groups.
The uniqueness of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME lies in its combination of functional groups and the presence of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C22H26N6O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]oxymethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propan-1-ol |
InChI |
InChI=1S/C22H26N6O3/c1-14-16(3)27(10-5-11-29)21-20(14)22-24-19(25-28(22)13-23-21)12-31-26-15(2)17-6-8-18(30-4)9-7-17/h6-9,13,29H,5,10-12H2,1-4H3/b26-15- |
InChI Key |
HJTZGCDPVZSWTG-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)OC)CCCO)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)OC)CCCO)C |
Origin of Product |
United States |
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